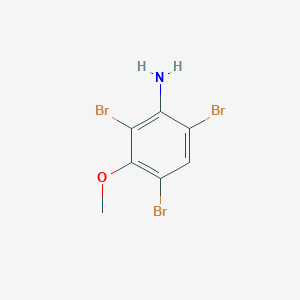

2,4,6-Tribromo-3-methoxyaniline

説明

Structure

3D Structure

特性

IUPAC Name |

2,4,6-tribromo-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQCNZSTRKBXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Br)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539374 | |

| Record name | 2,4,6-Tribromo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36255-23-9 | |

| Record name | 2,4,6-Tribromo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetic Studies in Bromination of Anilines

Mechanistic Pathways of Electrophilic Substitution on Activated Aromatic Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. dalalinstitute.com In the case of anilines, the aromatic ring is considered "activated" due to the presence of the electron-donating amino group, which enhances the ring's nucleophilicity and accelerates the rate of substitution. byjus.com

Role of Amino and Methoxy (B1213986) Groups in Directing Substitutions

The regioselectivity of electrophilic aromatic substitution is dictated by the nature of the substituents already present on the aromatic ring. Both the amino (-NH₂) and methoxy (-OCH₃) groups are potent activating groups that direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comdoubtnut.com This directing effect stems from their ability to donate electron density to the benzene (B151609) ring through resonance. byjus.comorganicchemistrytutor.com

The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the methoxy group can be delocalized into the π-system of the ring. organicchemistrytutor.comyoutube.com This delocalization increases the electron density at the ortho and para carbons, making them more attractive to electron-deficient electrophiles. byjus.comvedantu.com Consequently, substitution occurs preferentially at these positions. In the case of 3-methoxyaniline, the amino group is the more powerful activating group and primarily governs the positions of bromination, leading to substitution at the 2, 4, and 6 positions relative to the amino group. The methoxy group at position 3 further influences the reactivity of the ring.

Formation and Stabilization of Reaction Intermediates (e.g., Sigma Complexes, Resonance Hybrids)

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. masterorganicchemistry.com The first and rate-determining step involves the attack of the electrophile (in this case, Br⁺) by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comchemistrysteps.comfiveable.me This step temporarily disrupts the aromaticity of the ring. chemistrysteps.com

The stability of the sigma complex is a critical factor influencing the reaction rate and regioselectivity. fiveable.me For ortho and para attack on anilines and anisoles (methoxybenzenes), the positive charge in the sigma complex can be delocalized onto the nitrogen of the amino group or the oxygen of the methoxy group, respectively. libretexts.org This creates an additional resonance structure where all atoms (except hydrogen) have a complete octet, significantly stabilizing the intermediate. libretexts.org This stabilization is not possible for meta attack. libretexts.org The greater stability of the ortho and para sigma complexes explains the observed directing effects of the amino and methoxy groups. libretexts.org In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

Kinetic Investigations of Bromination Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions, offering valuable insights into reaction mechanisms. For the bromination of anilines, these studies often focus on how the reaction rate is influenced by factors such as the concentrations of reactants, the nature of the solvent, and the presence of catalysts or inhibitors.

Research on the bromination of various substituted anilines has shown that the reaction rate is highly dependent on the electronic properties of the substituents. Electron-donating groups, as discussed earlier, increase the reaction rate, while electron-withdrawing groups decrease it. Kinetic studies on the bromination of some aromatic amines have revealed that at low bromide-ion concentrations, the rate-determining step is the reaction between molecular bromine and the undissociated amine. rsc.org However, at higher bromide-ion concentrations, the decomposition of the Wheland intermediate (sigma complex) can become partially rate-determining. rsc.org

Furthermore, kinetic and mechanistic studies on the reactions of aniline (B41778) and substituted anilines with other reagents, such as chloramine-T, have shown a first-order dependence on the oxidizing agent and a fractional-order dependence on the amine. rsc.org This suggests the formation of a complex in a rapid equilibrium step, followed by a slower decomposition of this complex. rsc.org A Hammett plot for these reactions yielded a reaction constant (ρ) of -0.976, indicating that electron-donating groups accelerate the reaction by stabilizing the transition state. rsc.org

Table 1: Kinetic Data for the Bromination of Substituted Anilines

| Substituent | Relative Rate of Bromination |

| -NH₂ | Very High |

| -OCH₃ | High |

| -CH₃ | Moderate |

| -H | 1 (Reference) |

| -Cl | Low |

| -NO₂ | Very Low |

This table provides a qualitative comparison of the relative rates of bromination for monosubstituted anilines, illustrating the activating and deactivating effects of various functional groups.

Advanced Spectroscopic Techniques for In-Situ Mechanistic Analysis

To gain a more detailed and real-time understanding of reaction mechanisms, chemists employ a variety of advanced spectroscopic techniques. These methods allow for the direct observation and characterization of transient intermediates and transition states that are often too short-lived to be isolated and studied by conventional methods.

In-situ spectroscopy refers to the analysis of a chemical reaction as it occurs, without the need to withdraw samples. This approach provides a dynamic picture of the reaction progress, revealing the formation and consumption of various species over time. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , Infrared (IR) spectroscopy , and Raman spectroscopy are powerful tools for this purpose. acs.org For instance, NMR can be used to monitor the changes in the chemical environment of specific nuclei as the reaction proceeds, providing structural information about intermediates. chemrxiv.org IR and Raman spectroscopy can identify functional groups and track changes in bond vibrations, offering insights into the transformation of reactants into products.

Synchrotron-based techniques and other advanced methods are also increasingly being used to probe complex reaction mechanisms. nih.gov The integration of multiple analytical approaches is often crucial to obtain a comprehensive understanding of the intricate steps involved in reactions like the bromination of anilines. nih.gov

Spectroscopic Characterization and Structural Analysis of 2,4,6 Tribromo 3 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2,4,6-Tribromo-3-methoxyaniline, ¹H and ¹³C NMR would provide definitive confirmation of its structure.

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic proton, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons.

Aromatic Proton (H-5): A single peak would be expected for the proton at the C-5 position. Its chemical shift would be influenced by the surrounding bromine and methoxy groups.

Amine Protons (-NH₂): A broad singlet would typically represent the two amine protons. The chemical shift of this peak can vary depending on the solvent and concentration.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, would be characteristic of the methoxy group.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene (B151609) ring. The carbons directly bonded to bromine atoms (C-2, C-4, C-6) would appear at higher chemical shifts (further downfield) due to the halogen's deshielding effect. The carbons attached to the amino (C-1) and methoxy (C-3) groups would also have characteristic shifts.

Methoxy Carbon (-OCH₃): A signal corresponding to the methoxy carbon would also be present.

For the closely related compound, 2,4,6-tribromoaniline (B120722) , ¹H NMR data in CDCl₃ shows a singlet for the two aromatic protons at approximately 7.5 ppm and a broad signal for the amine protons around 4.6 ppm. The ¹³C NMR spectrum of 2,4,6-tribromoaniline displays signals for the aromatic carbons, confirming the substitution pattern. However, without experimental work, the precise shifts for this compound remain speculative.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups within a molecule.

FTIR/Raman: For this compound, characteristic vibrational modes would include:

N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of the primary amine group.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong absorption band.

C-Br Stretching: Vibrations corresponding to the carbon-bromine bonds would be found in the lower frequency "fingerprint" region of the spectrum.

Data for the parent compound, 2,4,6-tribromoaniline , shows characteristic N-H and aromatic C=C stretching bands in its IR spectrum nih.gov. The addition of a methoxy group would introduce C-O stretching bands and aliphatic C-H vibrations, but specific frequencies for the target molecule are not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.

For this compound (C₇H₆Br₃NO), the molecular weight can be calculated. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion region would display a distinctive cluster of peaks (M, M+2, M+4, M+6), which is a clear indicator of a tribrominated compound.

Expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a bromine radical (•Br).

Loss of carbon monoxide (CO) from the ether functionality, potentially after initial fragmentation.

The mass spectrum of 2,4,6-tribromoaniline (C₆H₄Br₃N) shows a molecular ion peak cluster around m/z 327, 329, 331, and 333, confirming the presence of three bromine atoms nih.gov. While a similar isotopic pattern would be expected for this compound, its exact fragmentation pattern has not been documented.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a solid state. If this compound could be crystallized, XRD analysis would provide precise data on:

Crystal system and space group.

Unit cell dimensions (a, b, c, α, β, γ).

Bond lengths, bond angles, and torsion angles.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

While crystal structure data is available for related compounds like 2,4,6-tribromoaniline nih.gov, no such information could be found for this compound.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, XPS)

UV-Vis Spectroscopy: This technique measures the electronic transitions within a molecule and is related to its conjugation. Aniline (B41778) and its derivatives typically show absorptions in the ultraviolet region. The spectrum of this compound would be expected to show absorption maxima related to the π→π* transitions of the substituted benzene ring. For 2,4,6-tribromoaniline , maximum UV absorption in alcohol is reported at 249 nm and 315 nm nih.gov. The introduction of a methoxy group would likely cause a shift in these absorption bands, but specific data is unavailable.

X-ray Photoelectron Spectroscopy (XPS): XPS could provide information on the elemental composition and chemical states of the atoms (C, N, O, Br) on the surface of the material. However, no XPS studies on this compound have been reported in the searched literature.

Computational Chemistry and Theoretical Investigations of 2,4,6 Tribromo 3 Methoxyaniline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and molecular geometry of chemical compounds. researchgate.netnih.govmdpi.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground-state electronic energy and electron density, from which numerous properties can be derived. For 2,4,6-Tribromo-3-methoxyaniline, DFT calculations, often utilizing hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its three-dimensional structure. nih.govrsc.org These calculations would reveal optimized bond lengths, bond angles, and dihedral angles, offering a precise geometric description of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, a theoretical FMO analysis would pinpoint the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the aromatic ring, reflecting the electron-donating nature of the amino and methoxy (B1213986) groups. The LUMO, in contrast, would likely be distributed over the aromatic ring and influenced by the electron-withdrawing bromine atoms.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. A higher energy suggests a stronger nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. A lower energy suggests a stronger electrophile. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. These sites would be the most probable locations for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and potentially the regions around the bromine atoms would exhibit positive electrostatic potential, making them susceptible to nucleophilic interactions.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of vibration of a molecule. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be correlated with the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov For this compound, this would allow for the assignment of specific vibrational modes, such as N-H stretching, C-Br stretching, and the various vibrations of the aromatic ring and methoxy group.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared to experimental NMR spectra. This provides a powerful method for structure verification and for assigning specific resonances to individual atoms within the this compound molecule.

Quantum Chemical Calculations for Chemical Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)

Beyond the HOMO-LUMO gap, a range of global reactivity descriptors can be calculated using quantum chemical methods to provide a more quantitative understanding of a molecule's reactivity. These indices are derived from the conceptual framework of DFT and are based on the energies of the frontier molecular orbitals.

Key reactivity indices include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).

For this compound, the calculation of these indices would provide a quantitative scale of its reactivity, allowing for comparisons with other related compounds.

| Reactivity Index | Formula | Significance |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Thermodynamic Studies and Energy Profile Calculations (e.g., Enthalpies of Formation, Reaction Barriers)

Furthermore, DFT can be used to map out the potential energy surface for chemical reactions involving this compound. This allows for the calculation of reaction barriers (activation energies), which are crucial for understanding reaction kinetics. For instance, the energy barriers for electrophilic substitution reactions on the aromatic ring could be calculated to predict the regioselectivity of such transformations. These theoretical energy profiles provide deep insights into the mechanisms of reactions at a molecular level.

Adsorption and Interaction Modeling with Nanomaterials (e.g., Graphene, Fullerenes)

The interaction of organic molecules with nanomaterials is a burgeoning area of research with applications in sensing, catalysis, and drug delivery. Computational modeling can be employed to study the adsorption and interaction of this compound with the surfaces of nanomaterials like graphene and fullerenes.

While direct computational studies on the interaction of this compound with these specific nanomaterials have not been found in the performed searches, analogies can be drawn from studies on similar systems. For example, research on the adsorption of other halogenated aromatic molecules on graphene has shown that interactions are often driven by a combination of π-π stacking between the aromatic ring and the graphene surface, as well as van der Waals forces. DFT calculations, potentially including dispersion corrections (DFT-D), would be the method of choice to model these non-covalent interactions. Such studies could predict the preferred adsorption geometries, binding energies, and the extent of charge transfer between the molecule and the nanomaterial surface. For instance, the adsorption energy of a similar-sized molecule, tetrachlorodibenzodioxin, on Al-doped graphene was calculated to be -1.27 eV, indicating a strong interaction. Similar calculations for this compound could reveal its potential for use in graphene-based electronic devices or sensors.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic properties. An MD simulation for this compound would, in principle, involve the following steps:

System Setup: A three-dimensional model of the this compound molecule would be placed in a simulation box, often solvated with a suitable solvent like water to mimic solution-phase behavior.

Force Field Application: A classical force field would be assigned to describe the interatomic and intramolecular forces governing the motion of the atoms.

Simulation Run: The system's trajectory would be evolved over time by numerically integrating Newton's equations of motion. This generates a series of atomic coordinates at different time steps.

Without specific research data, it is not possible to present detailed findings, such as potential energy surfaces, dihedral angle distributions, or root-mean-square deviation (RMSD) plots that would typically be included in such a study.

Chemical Reactivity and Derivatization Strategies for 2,4,6 Tribromo 3 Methoxyaniline

Reactions Involving the Aromatic Amino Group

The primary amino group in 2,4,6-tribromo-3-methoxyaniline is a key site for chemical modifications, including diazotization, acylation, and alkylation.

Diazotization: Primary aromatic amines readily undergo diazotization, a process that converts the amino group into a diazonium salt. byjus.com This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid. byjus.com The resulting aryl diazonium salt is a valuable intermediate that can be subsequently replaced with a variety of functional groups. For instance, the diazotization of 2,4,6-tribromoaniline (B120722), a related compound, followed by reaction with ethanol, leads to the formation of 1,3,5-tribromobenzene. wikipedia.org This suggests a similar reactivity for this compound, where the diazonium group could be replaced to introduce other functionalities onto the aromatic ring. The diazotization process involves the formation of a nitrosonium ion, which then reacts with the aromatic amine to form an N-nitrosamine. byjus.com This intermediate is then converted to a diazohydroxide and finally to the aryl diazonium ion. byjus.com

Acylation: The amino group can be acylated using various acylating agents to form amides. This reaction is often employed to protect the amino group during other transformations or to introduce new structural motifs.

Alkylation: Alkylation of the amino group introduces alkyl substituents. While direct N-alkylation can sometimes be challenging, alternative methods like reductive amination can be employed. For instance, a novel Friedel-Crafts alkylation has been reported for 3,5-dimethoxyaniline, where reaction with aldehydes in the presence of trifluoroacetic acid and triethylsilane as a reducing agent leads to para-alkylated products with high regioselectivity. researchgate.net This methodology could potentially be adapted for the alkylation of this compound. Another approach involves the Giese-type alkylation of dehydroalanine (B155165) derivatives using alkyl bromides, which could be a potential route for introducing alkyl groups in a more complex setting. beilstein-journals.org

Transformations of the Brominated Aromatic Ring

The three bromine atoms on the aromatic ring of this compound are susceptible to various transformations, most notably cross-coupling reactions and electrochemical oxidation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. These reactions allow for the substitution of the bromine atoms with a wide range of aryl, alkyl, alkenyl, and heteroaromatic groups. nih.govbeilstein-journals.orgdoaj.org The Suzuki-Miyaura reaction, in particular, is widely used due to its mild reaction conditions and the commercial availability of boronic acid reagents. nih.gov Efficient Suzuki-Miyaura couplings have been developed for unprotected ortho-bromoanilines, demonstrating the feasibility of such reactions even with a free amino group present. nih.gov For instance, the reaction of 2,4-dibromoaniline (B146533) with thienyl boronic acids has been successfully demonstrated in a micellar system using a palladium catalyst. unimib.it This highlights the potential for selective or multiple cross-couplings on the brominated ring of this compound to generate diverse molecular architectures.

Table 1: Examples of Cross-Coupling Reactions on Bromoanilines

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| 2,4-Dibromoaniline | 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ | 2,4-Di-(2-thienyl)aniline | 98 | unimib.it |

| 2,4-Dibromoaniline | 3-Thienyl boronic acid | Pd(dtbpf)Cl₂ | 2,4-Di-(3-thienyl)aniline | 95 | unimib.it |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-6H-1,2-oxazine | 82 | beilstein-journals.org |

| Bromobenzene | 4-Methoxyphenyl triflate | (bpy)Ni and (dppp)Pd | 4-Methoxybiphenyl | 77 | nih.gov |

Electrochemical Oxidation: The electrochemical oxidation of halogenated anilines has been investigated to understand their degradation pathways. researchgate.net Studies on 2,4,6-tribromoaniline have shown that during electrochemical oxidation, halogenation does not occur because the rejected bromide ion is oxidized to elemental bromine. researchgate.net This is in contrast to other bromoanilines where the substituent in the para position is eliminated and can substitute a free ortho position. researchgate.net The primary oxidation products are often brominated 4-amino-diphenylamines. researchgate.net

O-Demethylation and Hydrolysis Reactions for Structural Modification

The methoxy (B1213986) group on the aromatic ring can be cleaved through O-demethylation to yield a hydroxyl group, which can then be used for further functionalization.

O-Demethylation: This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or strong Brønsted acids such as 47% hydrobromic acid (HBr). chem-station.com Boron tribromide is a particularly effective reagent that forms a complex with the methoxy oxygen, facilitating the cleavage of the methyl group by a bromide ion. chem-station.com The reaction is usually performed at low temperatures and requires careful quenching due to the high reactivity of BBr₃. chem-station.com Another method involves using acidic concentrated lithium bromide, which has been shown to be efficient for the demethylation of various lignin-derived aromatic compounds under moderate conditions. nih.gov The electronic effects of other substituents on the ring can influence the rate of demethylation, with electron-donating groups generally promoting the reaction. nih.gov It has also been observed that selective O-demethylation can occur during bromination reactions. researchgate.net

Synthesis of Complex Molecular Architectures and Heterocyclic Compounds

This compound can serve as a starting material for the synthesis of more intricate molecular structures, including various heterocyclic compounds.

The functional groups present in this compound allow for its incorporation into larger, more complex molecules. For example, Schiff bases can be formed by condensing anilines with aldehydes. nih.govnih.gov These compounds can then be used to build more elaborate structures. The synthesis of novel heterocyclic compounds, such as those containing pyrazole (B372694) or triazole moieties, often starts from functionalized aromatic amines. nih.govnih.gov For instance, new heterocyclic derivatives with potential anticancer activity have been synthesized from 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. nih.gov Similarly, tandem diazotization/cyclization reactions of amides have been used to create fused 1,2,3-triazinone-furazan/furoxan heterocyclic systems. beilstein-journals.org The presence of multiple reactive sites on this compound makes it a candidate for constructing such complex heterocyclic systems.

Pyrolysis and Degradation Product Formation

The study of the pyrolysis and degradation of halogenated aromatic compounds is crucial for understanding their environmental fate and potential for forming harmful byproducts.

Environmental Behavior and Ecotoxicological Assessment of Brominated Anilines

Environmental Fate and Persistence Studies

There is currently no available data on the dissipation times or sorption dynamics of 2,4,6-Tribromo-3-methoxyaniline in various environmental compartments such as soil and water. To assess its environmental fate and persistence, studies would be required to determine its half-life under different conditions (e.g., aerobic, anaerobic, different soil types) and its tendency to adsorb to soil and sediment particles (Koc values). This information is crucial for predicting its mobility and longevity in the environment.

Degradation Pathways and Metabolite Identification

Information regarding the photodegradation and biotransformation of this compound is not present in the current scientific literature. Research in this area would involve identifying the primary degradation pathways, whether through exposure to sunlight (photodegradation) or through metabolic processes in microorganisms (biotransformation). Furthermore, the identification of any resulting metabolites would be essential for a complete understanding of its environmental impact, as these transformation products could also be of environmental concern.

Bioaccumulation Potential and Trophic Transfer Mechanisms in Aquatic and Terrestrial Systems

There are no studies available that investigate the bioaccumulation potential or trophic transfer mechanisms of this compound. To understand its potential to accumulate in living organisms, research would need to determine its bioconcentration factor (BCF), bioaccumulation factor (BAF), and trophic magnification factor (TMF). Such studies would clarify whether this compound is likely to build up in the food web, potentially reaching higher concentrations in organisms at higher trophic levels.

Analytical Methodologies for Detection and Quantification in Environmental Matrices

While general analytical techniques exist for brominated compounds, specific validated methods for the detection and quantification of this compound in environmental matrices like water, soil, and biota are not documented. The development of such methods, likely involving techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), would be a prerequisite for any environmental monitoring or fate studies.

Research on Remediation and Mitigation Strategies for Brominated Organic Pollutants

Given the absence of information on the environmental presence and behavior of this compound, there is no research focused on specific remediation or mitigation strategies for this compound. Research into remediation techniques would logically follow the identification of this compound as an environmental contaminant of concern. General strategies for brominated organic pollutants, such as advanced oxidation processes or bioremediation, could potentially be adapted, but their efficacy for this specific compound remains unknown.

Emerging Research Applications and Future Directions for 2,4,6 Tribromo 3 Methoxyaniline

Development as Intermediates in Pharmaceutical Synthesis and Agrochemical Design

Organobromine compounds are crucial intermediates in the synthesis of a wide range of functional products, including pharmaceuticals and agrochemicals. researchgate.netnih.govacs.org The bromine atoms on the aromatic ring are excellent leaving groups, making them strategic handles for introducing other functional groups through reactions like cross-coupling. researchgate.net The parent compound, 2,4,6-Tribromoaniline (B120722), is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgyoutube.comijcrt.org

The introduction of a methoxy (B1213986) group to this tribrominated aniline (B41778) structure, creating 2,4,6-Tribromo-3-methoxyaniline, offers a route to more complex and targeted final molecules. The methoxy group can influence the compound's electronic properties, solubility, and metabolic stability, which are critical parameters in the design of new bioactive agents. Researchers are exploring the use of such highly substituted anilines to construct novel molecular scaffolds. For instance, the related compound 2,4-Dibromo-6-chloro-3-methoxyaniline is noted for its utility as an intermediate in creating advanced materials, pharmaceuticals, and agrochemicals, leveraging the steric and electronic effects of its halogen and methoxy substituents. Therefore, this compound is positioned as a valuable precursor for creating next-generation drugs and crop protection agents where precise molecular architecture is key to function.

Applications in Materials Science and Polymer Chemistry (e.g., Flame Retardants, Specialty Chemicals, Benzoxazine (B1645224) Monomers)

The high bromine content of this compound makes it a compound of significant interest in materials science, particularly for creating polymers with enhanced properties.

Flame Retardants: Brominated compounds are widely used as effective flame retardants. nih.govacs.org They function by releasing bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. The parent molecule, 2,4,6-tribromoaniline, has been successfully incorporated into benzoxazine monomers to create polybenzoxazines with high thermal stability and flame retardancy. researchgate.net This demonstrates the potential of using the tribromoaniline core to impart fire-resistant properties to various polymer systems.

Benzoxazine Monomers: Benzoxazines are a class of thermosetting phenolic resins with desirable properties such as near-zero volumetric shrinkage upon curing, low water absorption, and excellent thermal stability. nih.gov The versatility of benzoxazine chemistry allows for the molecular design of monomers to achieve specific final properties. usm.edu Research has demonstrated the synthesis of novel brominated benzoxazine monomers using 2,4,6-tribromoaniline, phenol, and paraformaldehyde. researchgate.netresearchgate.net These monomers can then be polymerized through thermal ring-opening to form highly cross-linked, thermally stable polybenzoxazines. researchgate.net The use of this compound as the amine source in a similar synthesis would yield a new class of benzoxazine monomers, where the methoxy group could enhance solubility and modify the curing behavior or final properties of the resulting polymer.

| Monomer Name | Abbreviation | Structure Type | Starting Materials | Yield (%) |

|---|---|---|---|---|

| 3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazine | P-bra | Monofunctional | Phenol, Paraformaldehyde, 2,4,6-Tribromoaniline | 79 |

| 6,6′-bis(3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazinyl) isopropane | B-bra | Bifunctional | Bisphenol-A, Paraformaldehyde, 2,4,6-Tribromoaniline | 82 |

Rational Design of Sensory Systems and Analytical Probes (e.g., for detection)

While this compound is not yet established as an analytical probe, its structural features suggest potential in this area. The rational design of chemical sensors often involves creating molecules that exhibit a measurable change (e.g., in fluorescence or color) upon interacting with a specific analyte. The highly substituted aromatic ring of this compound influences its electronic environment, which could be harnessed to modulate the properties of an attached chromophore or fluorophore.

Furthermore, the detection and measurement of such halogenated compounds are important for quality control and environmental monitoring. For its parent compound, 2,4,6-Tribromoaniline, analytical methods have been established, such as using gas chromatography with an electron capture detector, which is highly sensitive to halogenated molecules. nih.gov Future research could focus on derivatizing this compound to create selective probes for ions or small molecules, where the tribromo-methoxy-phenyl moiety acts as a recognition or signaling unit.

Investigations into Biological Activity (e.g., Antimicrobial Activity, Enzyme Inhibition)

Halogenation is a known strategy for enhancing the biological activity of organic molecules. researchgate.net The potential bioactivity of this compound is an active area of investigation, building on findings from related compounds.

Antimicrobial Activity: A study on the parent compound, 2,4,6-Tribromoaniline, demonstrated its efficacy as an antimicrobial agent. ijcrt.org The synthesized compound was tested against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, showing notable zones of inhibition. ijcrt.org This suggests that the tribrominated aniline scaffold is a promising starting point for developing new antimicrobial agents. The addition of a methoxy group in this compound could further modulate this activity, potentially by altering its interaction with bacterial cell membranes or intracellular targets.

| Microorganism | Gram Type | Zone of Inhibition (cm) in Benzene (B151609) | Zone of Inhibition (cm) in Methanol |

|---|---|---|---|

| Escherichia coli | Gram-negative | 1.5 | 1.3 |

| Staphylococcus aureus | Gram-positive | 1.4 | 1.2 |

Enzyme Inhibition: Many small organic molecules function as enzyme inhibitors by fitting into the active sites of specific enzymes. The defined three-dimensional structure and electronic distribution of this compound make it a candidate for screening against various enzymatic targets. The bromine and methoxy groups can participate in different types of non-covalent interactions, such as halogen bonding and hydrogen bonding, which can be crucial for binding to a protein target. While specific studies on enzyme inhibition by this compound are not yet prevalent, it represents a logical and promising direction for future biomedical research.

Prospects for Sustainable Synthesis and Green Chemistry Approaches in Brominated Compound Production

The industrial production of brominated compounds has traditionally faced challenges related to the use of hazardous reagents like liquid bromine and the generation of waste. acs.orgrsc.org In response, the field of green chemistry has driven the development of more sustainable and safer bromination methods, which are directly applicable to the synthesis of this compound.

Key green chemistry strategies include:

Avoiding Liquid Bromine: Safer and easier-to-handle brominating agents, such as N-bromosuccinimide (NBS) or in situ generated bromine from sources like a sodium bromide/sodium bromate (B103136) mixture, can be used. rsc.orgresearchgate.net

In Situ Reagent Generation: Generating bromine (Br₂) within the reactor as it is needed minimizes the risks associated with storing and transporting the toxic liquid. rsc.orgresearchoutreach.org A common method involves the oxidation of hydrogen bromide (HBr) or sodium bromide (NaBr). nih.govrsc.org

Catalytic Processes: The use of catalysts can improve reaction efficiency and selectivity, reducing the amount of reagents needed and minimizing side products. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and easier scalability compared to traditional batch processing. rsc.orgresearchoutreach.org This is particularly advantageous for potentially hazardous reactions like bromination.

Greener Solvents and Solventless Reactions: Reducing or eliminating the use of volatile organic solvents is a core principle of green chemistry. Research has demonstrated the successful synthesis of related benzoxazine monomers via solventless methods, which significantly reduces waste. researchgate.netresearchgate.net

Atom Economy and Waste Reduction: Modern synthetic routes aim to maximize the incorporation of atoms from the reactants into the final product. Systems that can recycle byproducts, such as the HBr generated during bromination, further enhance the sustainability of the process. rsc.org

Adopting these principles for the production of this compound and its derivatives will be critical for ensuring that its future applications are both technologically advanced and environmentally responsible.

Q & A

Q. What are the standard synthetic routes for 2,4,6-Tribromo-3-methoxyaniline, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves bromination of 3-methoxyaniline using brominating agents (e.g., Br₂ in HBr or NBS in a solvent like DCM). Critical parameters include:

- Temperature control : Excessive heat may lead to over-bromination or decomposition. Maintain 0–5°C during bromine addition .

- Stoichiometry : A 3:1 molar ratio of Br₂ to 3-methoxyaniline ensures complete tribromination. Excess Br₂ requires quenching with NaHSO₃.

- Workup : Neutralize residual HBr with NaHCO₃, followed by recrystallization in ethanol/water to isolate pure crystals. Yield optimization (70–85%) hinges on precise stoichiometry and temperature .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d₆) shows a singlet for the methoxy group (~δ 3.8 ppm) and absence of aromatic protons due to bromine’s deshielding effect. C NMR confirms bromine substitution via carbon shifts (e.g., C-Br at ~δ 115–125 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 344 (C₇H₅Br₃NO), with fragmentation patterns matching bromine loss.

- Melting Point : Pure samples melt sharply at 110–113°C (lit. range); deviations indicate impurities .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (similar to aromatic amines with halogen substituents) .

- Ventilation : Use fume hoods to prevent inhalation of dust/volatiles.

- Storage : Keep in amber glass at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of bromo and methoxy groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Bromine : Deactivates the aromatic ring, reducing electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling with Pd catalysts).

- Methoxy Group : Acts as an electron donor via resonance, directing reactions to the meta position. For example, in Ullmann coupling, the methoxy group stabilizes intermediates, enhancing reaction rates .

- Optimization : Use Pd(PPh₃)₄ in THF with K₂CO₃ as base. Monitor via TLC (hexane:EtOAc 4:1) .

Q. What are the challenges in detecting this compound in environmental samples, and how can they be addressed?

- Methodological Answer :

- Low Volatility : Use derivatization (e.g., acetylation) for GC-MS analysis. Derivatize with acetic anhydride to improve volatility .

- Matrix Interference : Employ SPE (solid-phase extraction) with C18 cartridges to isolate the compound from water/soil extracts.

- Quantification : LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) achieves detection limits of 0.1 ppb .

Q. How does the steric hindrance from bromine substituents affect catalytic hydrogenation of this compound?

- Methodological Answer :

- Reactivity : Bromine’s bulkiness impedes catalyst access, requiring high-pressure H₂ (5–10 atm) and active catalysts (e.g., Raney Ni or Pd/C).

- Selectivity : Hydrogenation may preferentially reduce the methoxy group under harsh conditions. Use milder conditions (room temp, 1 atm H₂) to retain the methoxy moiety.

- Monitoring : Track debromination via H NMR (appearance of aromatic protons) .

Contradictions and Validation

- vs. 6 : While emphasizes melting point consistency for purity, highlights reaction monitoring via TLC. Cross-validate purity using both methods to resolve discrepancies.

- vs. 10 : Environmental detection methods in (GC-MS) conflict with ’s focus on LC for trichloroanilines. Researchers should test both techniques for optimal recovery rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。